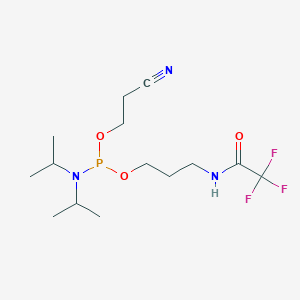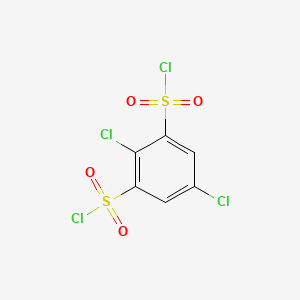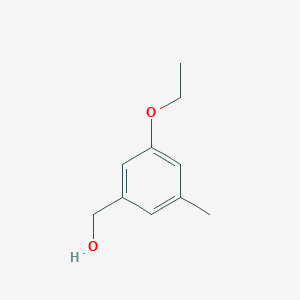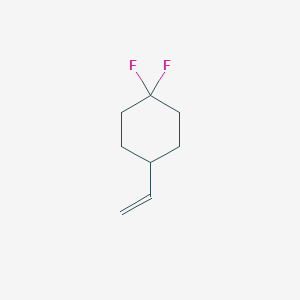
4-Ethenyl-1,1-difluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C8H10F2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1,1-difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexane with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The ethenyl group can be introduced via a subsequent reaction with an appropriate alkylating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: Cyclohexane derivatives
Substitution: Substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-1,1-difluorocyclohexane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes and receptors. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its binding affinity and activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 4-Ethynyl-1,1-difluorocyclohexane
- 4,4-Difluorocyclohexanecarbaldehyde
- 1,1-Difluorocyclohexane
Comparison: 4-Ethenyl-1,1-difluorocyclohexane is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other difluorocyclohexane derivatives. The ethenyl group can participate in additional reactions such as polymerization and cross-coupling, expanding its utility in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H12F2 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
4-ethenyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C8H12F2/c1-2-7-3-5-8(9,10)6-4-7/h2,7H,1,3-6H2 |
InChI-Schlüssel |
QIZBNYOMPZOYNX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCC(CC1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


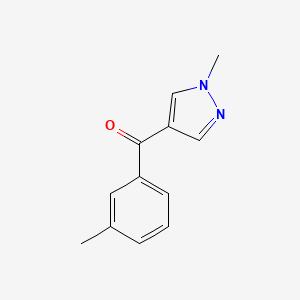
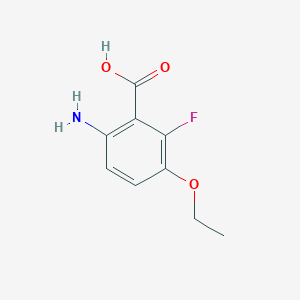
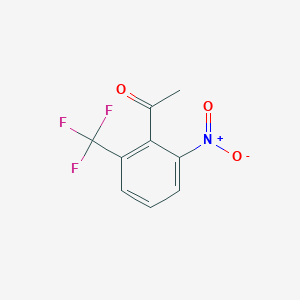
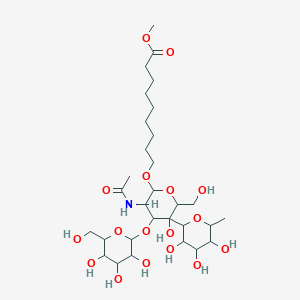
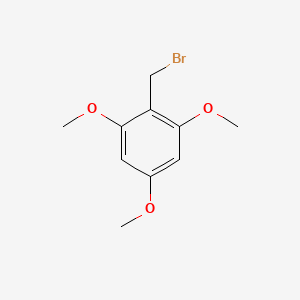
![2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid](/img/structure/B15091545.png)

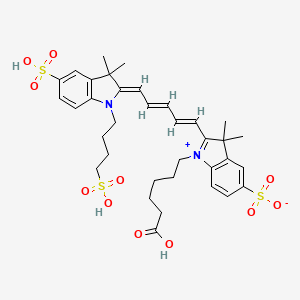
![3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15091556.png)
